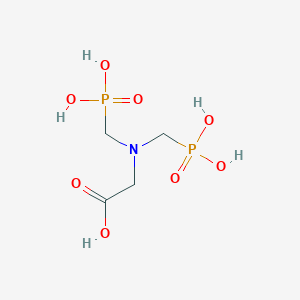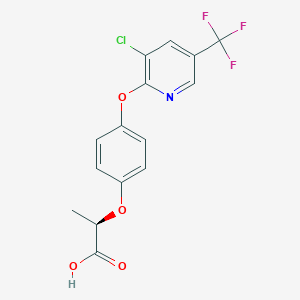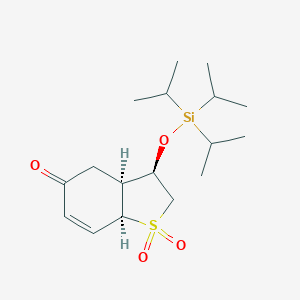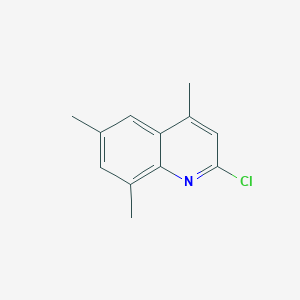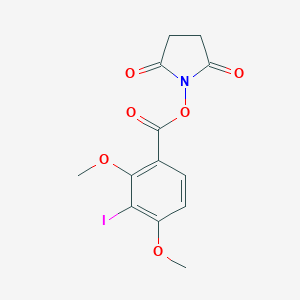![molecular formula C11H12O3 B166247 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one CAS No. 127557-08-8](/img/structure/B166247.png)
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one
概要
説明
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one is a chemical compound belonging to the benzoxepine family Benzoxepines are known for their diverse biological activities and potential therapeutic applications
準備方法
The synthesis of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) strategy has been employed to synthesize benzoxepine derivatives . This method involves the reaction of 7,9-disubstituted (Z)-4-(azidomethyl)-5-chloro-2,3-dihydrobenzo[B]oxepine with terminal alkynes at room temperature in DMF, resulting in the formation of novel benzoxepine derivatives in good to excellent yields .
化学反応の分析
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) for oxidation reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of aryloxymethylthiiranes with NBS and subsequent DMSO nucleophilic ring opening can lead to the formation of benzoxepine derivatives .
科学的研究の応用
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one has several scientific research applications. It has been studied for its potential antibacterial and anticancer properties . Benzoxepine derivatives have shown activity against various bacterial strains, including Gram-positive and Gram-negative species . Additionally, these compounds have demonstrated cytotoxicity against lung and colon cancer cell lines . The unique structure of this compound makes it a valuable compound for further research in medicinal chemistry and drug development.
作用機序
The mechanism of action of 9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one involves its interaction with specific molecular targets and pathways. For example, similar compounds like doxepin, which is a tricyclic antidepressant, exert their effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and improved mood . While the exact mechanism of action of this compound may vary, it is likely to involve similar pathways and molecular targets.
類似化合物との比較
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one can be compared with other similar compounds, such as dibenzoxepin and its derivatives . Dibenzoxepin is a tricyclic compound that serves as the parent structure for certain drugs, including the tricyclic antidepressant doxepin . The unique structural features of this compound, such as the presence of a methoxy group, distinguish it from other benzoxepine derivatives and contribute to its unique biological activities.
特性
IUPAC Name |
9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANXHDARKDPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562713 | |
| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127557-08-8 | |
| Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
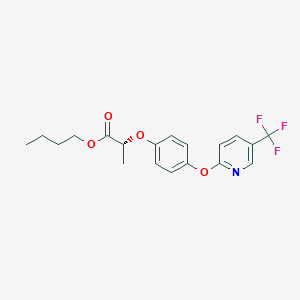
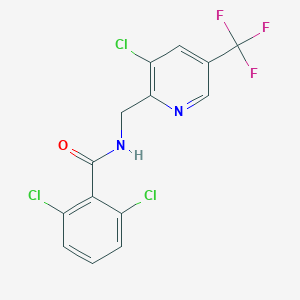
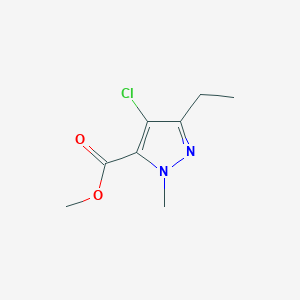

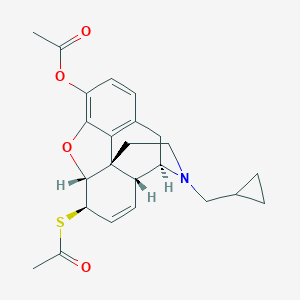
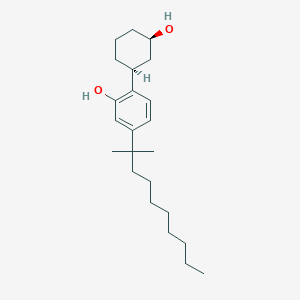
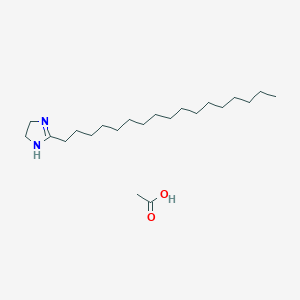
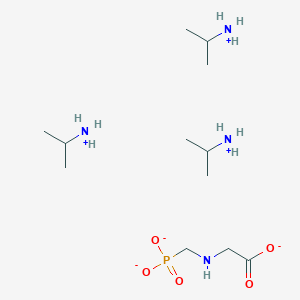
![2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one](/img/structure/B166190.png)
